(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
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Overview
Description
The compound (2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol is a complex organic molecule This compound is characterized by its intricate structure, which includes multiple chiral centers and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and trideuterio-dihydroxy-dimethylheptan-2-yl groups. Key steps include:
Formation of the Core: This involves cyclization reactions that form the tetradecahydro-1H-cyclopenta[a]phenanthrene structure.
Functional Group Introduction: The dimethyl and trideuterio-dihydroxy-dimethylheptan-2-yl groups are introduced through a series of substitution and addition reactions.
Chiral Center Control: Ensuring the correct configuration at each chiral center is crucial, often requiring the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce various alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to its molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and stereochemistry.
Steroids: Many steroids have similar core structures but vary in their functional groups and biological activities.
Terpenes: Some terpenes have similar structural features but differ significantly in their chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Its trideuterio-dihydroxy-dimethylheptan-2-yl group, in particular, sets it apart from many other similar compounds.
Properties
Molecular Formula |
C28H50O4 |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol |
InChI |
InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1/i1D3/t15?,16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+ |
InChI Key |
VXBLCLVRWCLEOX-HKORNFISSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
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